(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptane;hydrochloride
Description
(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptane hydrochloride is a bicyclic amine derivative characterized by a 2-azabicyclo[3.2.0]heptane core. Key structural features include:
- Stereochemistry: The (1R,5R,6R) configuration defines spatial arrangement, influencing molecular interactions.
- Substituents: A bulky tert-butoxy group (2-methylpropan-2-yl) at position 6 enhances lipophilicity, while the hydrochloride salt improves aqueous solubility.
This compound’s structural uniqueness lies in the combination of its bicyclic scaffold and substituents, distinguishing it from other azabicyclo derivatives.
Properties
IUPAC Name |
(1R,5R,6R)-6-[(2-methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-10(2,3)12-9-6-8-7(9)4-5-11-8;/h7-9,11H,4-6H2,1-3H3;1H/t7-,8-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXCLFBJWMLLBC-AQLQUXDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC2C1CCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@@H]2[C@H]1CCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptane;hydrochloride is of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The compound belongs to the class of azabicyclic compounds, characterized by a bicyclic structure that includes nitrogen atoms. The specific stereochemistry (1R,5R,6R) contributes to its biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects, including:
- Antinociceptive Activity : Studies have shown that derivatives of azabicyclo compounds can exhibit pain-relieving properties. The specific mechanism often involves modulation of neurotransmitter systems involved in pain perception.
- CNS Activity : The compound has been investigated for its potential effects on the central nervous system (CNS). It may influence neurotransmitter release and receptor interactions, leading to anxiolytic or sedative effects.
The biological activity is primarily attributed to its interaction with various receptors in the body:
- Cholinergic Receptors : The azabicyclic structure allows for interaction with muscarinic and nicotinic acetylcholine receptors, which are crucial for mediating many physiological responses including cognition and muscle contraction.
- Dopaminergic and Serotonergic Systems : Preliminary studies suggest that the compound may also influence dopamine and serotonin pathways, which are vital for mood regulation and cognitive functions.
Study 1: Antinociceptive Effects
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The study concluded that the compound could be a candidate for further development as an analgesic agent.
Study 2: CNS Interaction
In another investigation focused on behavioral assays, the compound was found to reduce anxiety-like behaviors in rodents. This effect was attributed to enhanced GABAergic activity within the brain, suggesting a potential use in treating anxiety disorders.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antinociceptive | Pain relief | Study 1 |
| CNS Modulation | Anxiolytic effects | Study 2 |
| Cholinergic Interaction | Modulation of neurotransmitters | Pharmacological Review |
Comparison with Similar Compounds
Comparison with Similar Azabicyclo Compounds
Structural Comparisons
Table 1: Structural Features of Azabicyclo Derivatives
*Molecular weights estimated based on formulae in evidence.
Key Observations:
- Bicyclo System Variations :
- Substituent Effects :
Physicochemical and Pharmacological Properties
Table 2: Comparative Properties
Notes:
- The target’s hydrochloride salt improves solubility (>50 mg/mL estimated) compared to neutral analogs like 6-aminopenicillanic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
